

TAS0728 phase I study results

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: TAS0728

CAS No.: 2088323-16-2

Cat. No.: S544575

Get Quote

Clinical Trial Summary

The table below summarizes the key design and outcome elements of the first-in-human Phase I study of **TAS0728** (ClinicalTrials.gov Identifier: **NCT03410927**) [1] [2].

Trial Aspect	Details
Study Identifier	NCT03410927 [1] [2]
Primary Objectives	Investigate safety, dose-limiting toxicities (DLTs), and determine Maximum Tolerated Dose (MTD) and/or Recommended Phase II Dose (RP2D) [1].
Patient Population	19 patients with advanced solid tumors harboring HER2 or HER3 overexpression, amplification, or mutation [1] [3].
Study Design	Open-label, dose-escalation [1].
Dosing	Administered orally in 21-day cycles at doses from 50 mg to 200 mg, twice daily (BID) [1].
Key Efficacy Finding	Partial responses observed in 2 out of 14 patients evaluable for treatment response [1] [3].
Key Safety Findings & Outcome	Study terminated due to unacceptable toxicity . The Maximum Tolerated Dose was not determined as the risk-benefit ratio was no longer favorable [1] [4].

Detailed Safety and Efficacy Data

The tables below provide a detailed breakdown of the safety events and efficacy observations from the study.

Table 1: Dose-Limiting Toxicities (DLTs) and Serious Adverse Events (SAEs) [1]

Event	Dose Level	Grade	Details
Diarrhea	200 mg BID	Grade 3	Two DLTs observed; lasted >48 hours and was not responsive to aggressive antidiarrheal treatment [1].
Diarrhea	150 mg BID	Grade 3	One additional DLT observed [1].
Cardiac Arrest	150 mg BID	Fatal	One patient died after 1 cycle (21 days). The causal relationship to TAS0728 could not be excluded due to the temporal association [1].

Table 2: Antitumor Activity (Evaluable Population: n=14) [1]

Response Category	Number of Patients
Partial Response (PR)	2
Stable Disease (SD)	Not Specified
Progressive Disease (PD)	Not Specified

Objective tumor assessments were made according to RECIST 1.1 criteria [1].

TAS0728 Mechanism and Experimental Protocols

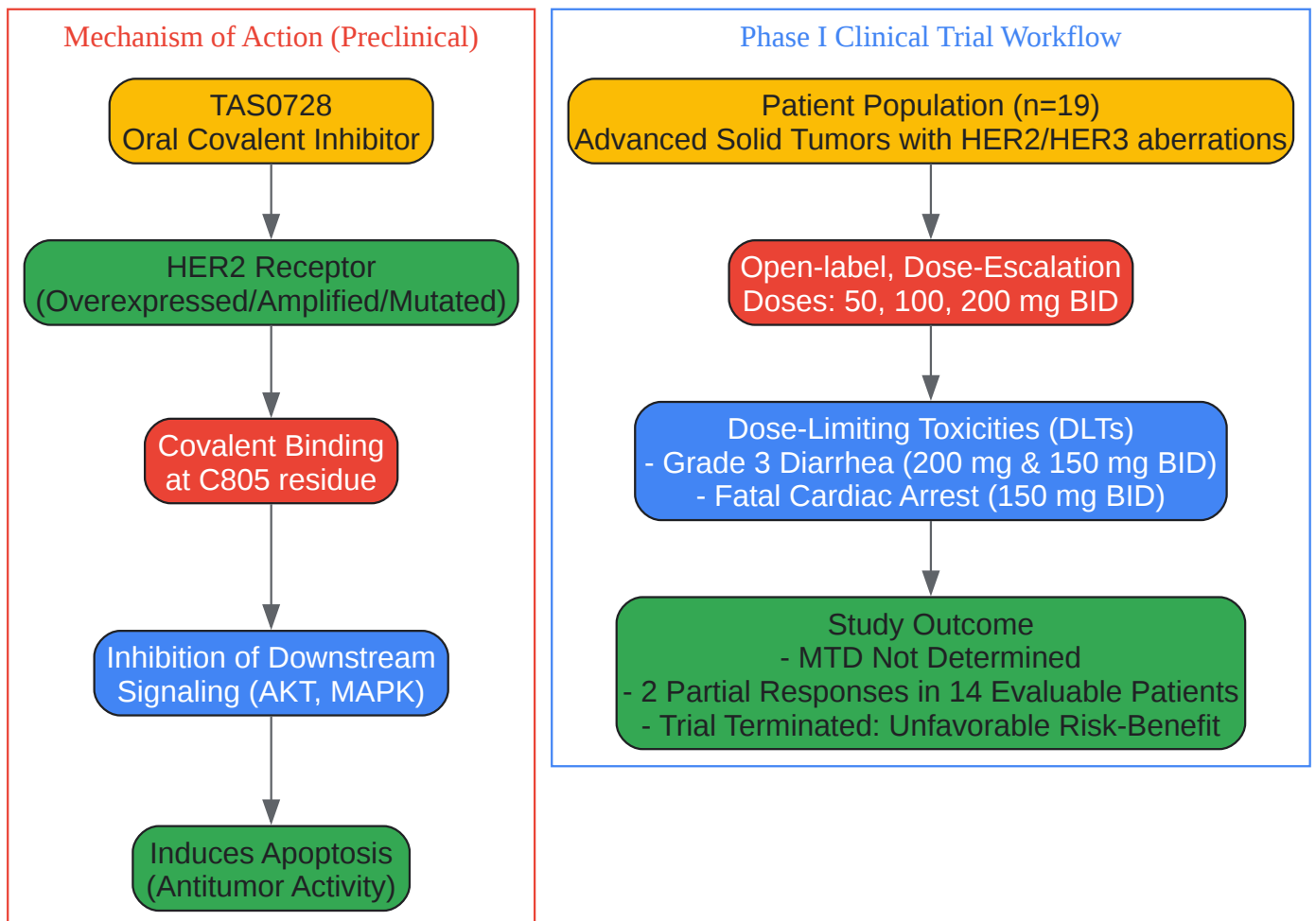
TAS0728 is an orally available, potent, and selective covalent-binding inhibitor of HER2. It covalently binds to HER2 at residue C805, leading to irreversible inhibition that is not affected by high ATP concentrations [5]. A key differentiator from other irreversible HER2 inhibitors is its **high specificity for HER2 over wild-**

type EGFR, which was designed to avoid dose-limiting skin and gastrointestinal toxicities commonly associated with EGFR inhibition [1] [5].

Key Preclinical Findings:

- **TAS0728** potently inhibits phosphorylation of both mutated and wild-type HER2, as well as HER3 and downstream effectors (e.g., AKT and MAPK) [5].
- This inhibition induces apoptosis (cell death) in HER2-amplified breast cancer cells and has shown antitumor activity in xenograft models, including those with acquired resistance to trastuzumab/pertuzumab or T-DM1 [1] [5].

Diagram of TAS0728's mechanism of action and Phase I trial workflow:



Click to download full resolution via product page

Experimental Protocol from the Phase I Study [1]:

- **Study Treatment:** **TAS0728** was administered orally twice daily (BID) in continuous 21-day cycles.
- **Dose Escalation:** Followed a standard **3 + 3 design**. The planned doses were 50, 100, 200, 400, 600, and 800 mg BID.
- **DLT Evaluation Period:** DLTs were assessed during the first cycle (21 days) of treatment.
- **DLT Definition:** Treatment-related adverse events (TRAEs) per CTCAE v5.0, with specific criteria. For example, Grade ≥ 3 diarrhea was considered a DLT only if it lasted **>48 hours and was unresponsive to intensive antidiarrheal medication**.
- **Tumor Response Assessment:** Tumor imaging (MRI/CT) was performed at baseline and then every two cycles for the first six months, and every three cycles thereafter. Responses were evaluated per **RECIST 1.1** guidelines.

Interpretation for Professionals

The development of **TAS0728** highlights a critical challenge in targeted oncology drug development. While its **HER2-selective profile and preclinical promise** were significant, the clinical outcome underscores that **target specificity alone does not guarantee a viable therapeutic window**. The severe toxicities encountered, particularly the unpredictable cardiac event, proved to be a major barrier to further development.

For researchers, this case emphasizes the importance of robust predictive safety models and careful patient monitoring in early-phase trials of covalent inhibitors. The partial responses observed do suggest that the HER2-targeting mechanism was biologically active, which may inform the future design of molecules within this class.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. A first-in-human phase I study of TAS0728, an oral covalent ... [pmc.ncbi.nlm.nih.gov]

2. A Study of TAS0728 in Patients With Solid Tumors With HER2 ... [ctv.veeva.com]
3. A first-in-human phase I study of TAS0728, an oral ... - PubMed [pubmed.ncbi.nlm.nih.gov]
4. TAS0728 in Solid Tumours with HER2 or HER3 ... [hra.nhs.uk]
5. TAS0728 | HER2 inhibitor | Mechanism | Concentration [selleckchem.com]

To cite this document: Smolecule. [TAS0728 phase I study results]. Smolecule, [2026]. [Online PDF].
Available at: [<https://www.smolecule.com/products/b544575#tas0728-phase-i-study-results>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States
Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com